Ferrous fumarate

Vue d'ensemble

Description

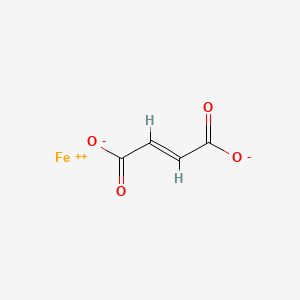

Ferrous fumarate is an iron (II) salt of fumaric acid, with the chemical formula C4H2FeO4. It is commonly used as an iron supplement to treat and prevent iron deficiency anemia. This compound is essential for the production of healthy red blood cells, which carry oxygen throughout the body .

Applications De Recherche Scientifique

Ferrous fumarate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ferrous fumarate is a type of iron that’s used as a medicine to treat and prevent iron deficiency anemia . The primary targets of this compound are hemoglobin , myoglobin , and various enzymes . These targets play crucial roles in the transportation of oxygen, cellular metabolism, and the normal development of red blood cells .

Mode of Action

This compound works by replacing the iron found in hemoglobin, myoglobin, and enzymes . This allows the transportation of oxygen via hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron is an essential element for cellular life. It is involved in various metabolic activities including glycolysis, oxidative phosphorylation, pentose phosphate pathway (PPP) as well as lipid metabolism . After being absorbed, iron is transported throughout the body by a protein called transferrin . It then forms a complex with heme proteins for hemoglobin synthesis .

Pharmacokinetics

Iron is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, 10% of an oral dose is absorbed, this is increased to 20% to 30% in persons with inadequate iron stores . Food and achlorhydria will decrease absorption . Once absorbed, iron binds to serum transferrin and passes onto the iron stores in the bone marrow, liver, and spleen .

Result of Action

The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities .

Action Environment

Environmental factors such as diet and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, food and achlorhydria may decrease the absorption of iron . Additionally, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Analyse Biochimique

Biochemical Properties

Ferrous fumarate plays a crucial role in biochemical reactions, primarily by serving as a source of iron, which is a vital component of hemoglobin, myoglobin, and various enzymes. Iron from this compound is absorbed in the duodenum and jejunum, where it interacts with proteins such as transferrin and ferritin. Transferrin transports iron in the bloodstream, while ferritin stores iron intracellularly. The interaction between this compound and these proteins is essential for maintaining iron homeostasis and ensuring the availability of iron for erythropoiesis and other metabolic processes .

Cellular Effects

This compound influences various cellular processes by providing iron necessary for cellular respiration, DNA synthesis, and repair. In erythroid cells, iron from this compound is incorporated into hemoglobin, facilitating oxygen transport. In other cell types, iron acts as a cofactor for enzymes involved in the tricarboxylic acid (TCA) cycle, electron transport chain, and oxidative phosphorylation. Additionally, this compound affects cell signaling pathways and gene expression by modulating the activity of iron-responsive elements (IREs) and iron-regulatory proteins (IRPs), which regulate the expression of genes involved in iron metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the release of Fe²⁺ ions, which participate in various biochemical reactions. These ions can bind to and activate or inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis. Iron also interacts with prolyl hydroxylase domain (PHD) enzymes, which regulate the stability of hypoxia-inducible factors (HIFs). By influencing HIF activity, this compound indirectly affects gene expression related to oxygen homeostasis and metabolic adaptation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions, such as those found in the stomach, but it can degrade in neutral or alkaline environments. Long-term studies have shown that this compound can maintain its efficacy in replenishing iron stores over extended periods, although its bioavailability may decrease due to interactions with dietary components or other medications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively corrects iron deficiency and supports normal physiological functions. At high doses, it can cause toxic effects such as oxidative stress, gastrointestinal irritation, and liver damage. Studies have identified threshold doses beyond which the adverse effects outweigh the benefits, emphasizing the importance of appropriate dosing .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to iron metabolism. After absorption, Fe²⁺ ions from this compound are incorporated into the heme synthesis pathway, contributing to the formation of hemoglobin and other heme-containing proteins. Iron also participates in the TCA cycle and electron transport chain, where it acts as a cofactor for enzymes such as aconitase and cytochromes .

Transport and Distribution

Within cells and tissues, this compound-derived iron is transported and distributed by proteins such as transferrin and ferritin. Transferrin binds Fe²⁺ ions and delivers them to cells via transferrin receptors. Once inside the cell, iron is either stored in ferritin or utilized in various metabolic processes. The distribution of iron from this compound is tightly regulated to prevent toxicity and ensure adequate supply for essential functions .

Subcellular Localization

The subcellular localization of iron from this compound is critical for its activity and function. Iron is predominantly localized in mitochondria, where it participates in the electron transport chain and ATP production. It is also found in the cytosol, where it is involved in various enzymatic reactions. Targeting signals and post-translational modifications help direct iron to specific cellular compartments, ensuring its availability for critical biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrous fumarate can be synthesized by reacting fumaric acid with ferrous sulfate in an aqueous medium. The reaction typically involves heating the mixture to around 60°C and adjusting the pH to 6.5 using a base such as sodium hydroxide. The resulting this compound precipitates out of the solution and can be filtered and dried .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving fumaric acid in water, followed by the addition of ferrous sulfate heptahydrate. The mixture is heated to 100°C and maintained at this temperature for about 20 minutes to ensure complete reaction. The product is then filtered, washed, and dried to obtain pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form ferric fumarate.

Reduction: It can be reduced back to its elemental iron form under specific conditions.

Substitution: this compound can participate in substitution reactions where the fumarate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) in acidic conditions can oxidize this compound.

Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst can reduce this compound.

Substitution Reactions: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ferric fumarate.

Reduction: Elemental iron.

Substitution: Different iron salts depending on the substituting anion

Comparaison Avec Des Composés Similaires

- Ferrous sulfate (FeSO4)

- Ferrous gluconate (C12H22FeO14)

- Ferric pyrophosphate (Fe4(P2O7)3)

Ferrous fumarate’s unique balance of iron content and tolerability makes it a valuable compound in both medical and industrial applications.

Propriétés

IUPAC Name |

(E)-but-2-enedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVSDNDAUGGCCE-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Ferrous fumarate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047148 | |

| Record name | Ferrous fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

| Record name | Ferrous fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141-01-5, 7705-12-6 | |

| Record name | Ferrous fumarate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Butenedioic acid (2E)-, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(II) fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L488RY0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the addition of ascorbic acid enhance iron absorption from ferrous fumarate?

A2: Yes, ascorbic acid can enhance iron absorption from this compound, but the effect may vary depending on the individual's age and iron status. [, , ] In a study on young children, orange juice, which contains ascorbic acid, significantly improved iron absorption from this compound compared to apple juice. []

Q2: Can food processing methods affect the bioavailability of iron from this compound?

A3: Yes, food processing can impact iron bioavailability. One study found that this compound absorption was higher when processed into a chocolate drink powder compared to when added immediately before consumption. [] This highlights the importance of considering processing methods when fortifying foods with iron.

Q3: How does the bioavailability of this compound compare to that of carbonyl iron?

A5: Research suggests this compound might be more bioavailable than carbonyl iron. A study comparing the two in pregnant women found a significantly better increase in hemoglobin levels with this compound. []

Q4: Does this compound administration worsen intestinal inflammation in individuals with Inflammatory Bowel Disease (IBD)?

A6: There is evidence suggesting this compound might exacerbate intestinal inflammation in individuals with IBD. Studies in rat models of colitis and in patients with Crohn's disease showed that this compound administration worsened clinical disease activity and negatively impacted antioxidant status. [, , ]

Q5: What are the advantages of using this compound for food fortification?

A7: this compound is a suitable iron fortificant due to its relatively neutral taste, stability, and high iron content compared to some other iron compounds. [, , ] This makes it suitable for fortifying a variety of food products.

Q6: Are there any challenges in using this compound for food fortification?

A8: While generally stable, this compound can cause unacceptable color changes in foods when exposed to high temperatures, like boiling water. [] Additionally, its bioavailability can be limited by factors within the food matrix, requiring strategies like encapsulation or the addition of enhancers. [, ]

Q7: What is the role of microencapsulation in this compound fortification?

A9: Microencapsulation can protect this compound from interacting with other food components, thus preventing undesirable sensory changes and improving its stability. [, ] This technique can enhance the feasibility of using this compound in a wider range of food products.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C4H2FeO4, and its molecular weight is 169.90 g/mol.

Q9: Can this compound be formulated into different dosage forms?

A11: Yes, this compound can be formulated into various dosage forms, including tablets, capsules, and oral dispersible tablets. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819169.png)

![sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819177.png)

![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819179.png)

![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)

![(3S)-3-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7819193.png)

![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B7819233.png)

![(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B7819237.png)